molecular formula C8H6FNS B096002 (4-Fluorophenylthio)acetonitrile CAS No. 18527-21-4

(4-Fluorophenylthio)acetonitrile

Cat. No.: B096002
CAS No.: 18527-21-4
M. Wt: 167.21 g/mol
InChI Key: BJFLSPRQCMQITC-UHFFFAOYSA-N
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Description

(4-Fluorophenylthio)acetonitrile is an organic compound with the molecular formula C8H6FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thioether and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenylthio)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-fluorothiophenol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Amides, thioethers, and other derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Primary amines.

Scientific Research Applications

(4-Fluorophenylthio)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenylthio)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The thioether group can undergo oxidation or reduction, further modifying the compound’s properties and interactions .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenylthio)acetonitrile is unique due to the presence of both a fluorine atom and a thioether group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and reactivity, while the thioether group provides additional functionalization options .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLSPRQCMQITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342390
Record name (4-Fluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-21-4
Record name (4-Fluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18527-21-4
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